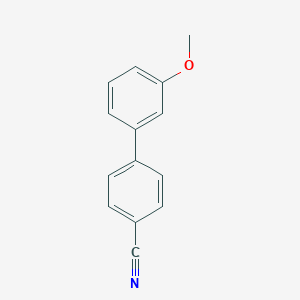

4-(3-Methoxyphenyl)benzonitrile

Description

Concentration-Dependent Optoelectronic Behavior

Research into related compounds, such as 2-(4-chlorophenyl)-3-(3-methoxyphenyl)acrylonitrile (3MeO-4ClAN), has demonstrated that the concentration of the solute can significantly influence the optoelectronic properties of the material. dergipark.org.tr Studies have shown that varying the molarity of such compounds in a solvent like DMSO can modulate the optical band gap, a critical parameter for optoelectronic applications. dergipark.org.tr This concentration-driven tunability is crucial for developing materials for devices like organic thin-film transistors (TFTs), organic solar cells, and organic light-emitting diodes (OLEDs). dergipark.org.tr The ability to alter photophysical properties by simply changing the concentration offers a straightforward method for optimizing material performance for specific device requirements. dergipark.org.tr

Solvatochromism and Fluorescence Emission Characteristics

The phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent, is a key characteristic of certain derivatives of 4-(3-Methoxyphenyl)benzonitrile. For instance, a structurally similar compound, 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT), exhibits significant solvatochromic shifts in its fluorescence emission spectra. researchgate.netrsc.orgnih.gov When moving from a nonpolar solvent like cyclohexane (B81311) to a polar aprotic solvent like DMSO, a substantial red shift in the fluorescence emission is observed. researchgate.netnih.gov This behavior is indicative of a significant change in the dipole moment between the ground and excited states, a property that is highly desirable for the design of molecular probes and sensors. researchgate.netnih.govresearchgate.net

The fluorescence quantum yield of these compounds is also highly dependent on the solvent environment. rsc.org Typically, the quantum yield is highest in nonpolar solvents and decreases as the solvent polarity increases. rsc.org This is often attributed to increased solute-solvent interactions in polar solvents, which can lead to non-radiative decay pathways. rsc.org

Table 1: Solvatochromic Data for a Structurally Similar Compound (MOT)

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Cyclohexane | ~360 | ~426 | ~66 |

| DMSO | ~370 | ~492 | ~122 |

Data derived from studies on 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT), a compound with a similar D-π-A structure. researchgate.netnih.gov

Donor-Acceptor (D-π-A) System Design

The molecular architecture of this compound and its derivatives often falls into the category of donor-acceptor (D-π-A) systems. In this design, an electron-donating group (the methoxyphenyl moiety) is connected to an electron-accepting group (the benzonitrile (B105546) moiety) through a π-conjugated bridge. researchgate.netrsc.org This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is the fundamental process behind their interesting photophysical properties. researchgate.netrsc.org

The efficiency of this ICT process can be fine-tuned by modifying the electron-donating or electron-accepting strength of the constituent parts of the molecule. researchgate.netnih.gov For example, replacing the methoxy (B1213986) group with a stronger electron-donating group, such as a dimethylamine (B145610) group, can significantly enhance the ICT character and lead to more pronounced solvatochromic effects. researchgate.netnih.gov This modularity in design allows for the rational development of materials with specific optical responses for applications in optoelectronics and nonlinear optics. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHPEFDYNQSANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402468 | |

| Record name | 4-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154848-39-2 | |

| Record name | 3′-Methoxy[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154848-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Liquid Crystal Applications

While direct applications of 4-(3-Methoxyphenyl)benzonitrile in liquid crystals are not extensively documented in the provided search results, the benzonitrile (B105546) moiety is a well-known component in the design of liquid crystalline materials. Compounds like 4-(trans-4-pentylcyclohexyl)benzonitrile are classic examples of rod-like liquid crystals that exhibit a nematic phase. ossila.com The presence of the cyano group contributes to a large dipole moment, which is a key factor in creating the anisotropic properties required for liquid crystal behavior. It is plausible that derivatives of this compound could be synthesized to exhibit liquid crystalline properties, potentially leading to new materials for display technologies. google.comresearchgate.net

Precursors for Dyes and Pigments Advanced Synthesis Perspectives

Structurally related compounds, such as 3-methoxybenzonitrile, have been utilized as starting materials in the synthesis of novel organic pigments. lookchem.com These pigments have been evaluated for their potential use as the active medium in solid-state dye lasers, highlighting the importance of the methoxybenzonitrile scaffold in developing advanced optical materials. lookchem.com The synthetic versatility of the benzonitrile (B105546) group allows for its conversion into various other functional groups, making it a valuable intermediate in the creation of complex dye and pigment structures. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up diverse synthetic pathways for the creation of new chromophores.

Applications in Materials Science

Liquid Crystals

Biphenyl derivatives are a cornerstone in the design of liquid crystal materials. tcichemicals.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. tcichemicals.comrsc.org The elongated, rigid structure of molecules like this compound is conducive to forming liquid crystalline phases (mesophases), such as the nematic and smectic phases. tcichemicals.com The presence and nature of the terminal groups (methoxy and cyano) significantly influence the temperature range and type of mesophase formed. soton.ac.uk

Organic Electronics

As a biphenyl derivative, this compound can serve as a building block for larger, more complex organic molecules used in electronic devices. These larger molecules, often polymers or oligomers, can exhibit semiconducting properties. The specific electronic characteristics imparted by the methoxy (B1213986) and nitrile groups can be tuned to optimize performance in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The classical synthesis of 4-(3-Methoxyphenyl)benzonitrile typically relies on transition metal-catalyzed cross-coupling reactions. However, future research is poised to move beyond these established methods to explore more efficient, versatile, and unconventional synthetic routes.

One promising avenue is the development of novel catalytic systems for cross-coupling reactions. While palladium catalysts have been the workhorse for the synthesis of biaryls, there is a growing interest in exploring alternative, more earth-abundant, and cost-effective metal catalysts such as copper and nickel. mdpi.com Furthermore, the design of highly active and recyclable heterogeneous catalysts, for instance, palladium nanoparticles supported on magnetic materials or hydrogels, offers a pathway to more sustainable and industrially viable processes. mdpi.comrsc.org

Another area of exploration is the direct synthesis of nitriles from more readily available starting materials. Research into the catalytic aerobic oxidation of alcohols to nitriles presents a green and efficient alternative to traditional methods that often require harsh reagents. pkusz.edu.cnorganic-chemistry.org A mild, aerobic, catalytic process for converting alcohols to nitriles using a CuI/bpy/TEMPO system has been described, which could be adapted for the synthesis of precursors to this compound. pkusz.edu.cn

Furthermore, unconventional gas-phase synthesis methodologies, such as the phenylethynyl addition–cyclization–aromatization mechanism recently demonstrated for the preparation of biphenyl (B1667301) derivatives, could open up entirely new avenues for the production of this compound and its analogs under unique reaction conditions. rsc.org

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis | Relevant Research Areas |

| Advanced Cross-Coupling | Use of alternative metal catalysts (Cu, Ni); Development of recyclable heterogeneous catalysts. mdpi.comrsc.org | Reduced cost, improved sustainability, easier product purification. | Suzuki-Miyaura coupling, catalyst recycling, nanoparticle catalysis. mdpi.comrsc.orgnih.gov |

| Direct Nitrile Synthesis | Catalytic aerobic oxidation of alcohols to nitriles. pkusz.edu.cnorganic-chemistry.org | Use of readily available starting materials, milder reaction conditions, reduced waste. | Green oxidation chemistry, homogeneous and heterogeneous catalysis. pkusz.edu.cnorganic-chemistry.org |

| Unconventional Methods | Gas-phase synthesis via radical mechanisms. rsc.org | Access to novel reaction pathways and potentially different isomer distributions. | Gas-phase chemistry, reaction dynamics, computational chemistry. rsc.org |

Development of Advanced Computational Models

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental research. For this compound, the development of advanced computational models can accelerate the discovery of new applications and optimize its performance in existing ones.

A key area of focus will be the use of computational studies to analyze the conformational mobility, molecular electrostatic potential (MEP), and dipole moment of this compound and its derivatives. acs.orgnih.gov Such studies can provide insights into how the substitution pattern influences the molecule's electronic properties and intermolecular interactions, which are crucial for its application in materials science. acs.org For instance, understanding the MEP can help in designing molecules with specific self-assembly properties. acs.orgnih.gov

Furthermore, computational methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the physicochemical properties and reactivity of this compound. These models can be used to screen for potential applications by correlating molecular structure with desired properties, such as liquid crystalline behavior or biological activity. mdpi.com Advanced computational techniques can also be used to simulate the behavior of this compound in different environments, such as in a liquid crystal matrix or interacting with a biological target. tandfonline.comnih.gov

| Computational Method | Focus of Study | Predicted Properties | Potential Impact on Research |

| Conformational Analysis | Rotational barriers, stable conformers. acs.orgnih.gov | Molecular shape, flexibility. | Design of molecules for specific host-guest interactions or self-assembly. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites. acs.orgnih.gov | Intermolecular interactions, sites for chemical reactions. | Prediction of crystal packing, design of liquid crystal mixtures. |

| DFT/TD-DFT | HOMO-LUMO gap, electronic transitions. mdpi.com | Optical and electronic properties. | Design of materials for optoelectronic applications. |

| QSAR Models | Correlation of structure with activity/properties. | Liquid crystalline properties, potential biological activity. | Accelerated screening of new derivatives for specific applications. |

Expansion into New Materials Science Applications

The unique molecular structure of this compound, featuring a rigid biphenyl core with polar and non-polar termini, makes it a prime candidate for a variety of materials science applications, particularly in the realm of liquid crystals and advanced optical materials.

The cyanobiphenyl moiety is a well-established component of thermotropic liquid crystals used in display technologies. researchgate.netmdpi.comtandfonline.com Future research can explore the use of this compound as a component in novel liquid crystal mixtures to fine-tune properties such as dielectric anisotropy, birefringence, and clearing points. mdpi.com The introduction of the meta-methoxy group offers a way to modulate the molecular shape and polarity compared to more traditional cyanobiphenyls, potentially leading to new liquid crystalline phases or improved performance in existing device architectures.

Beyond displays, there is a growing interest in non-display applications of liquid crystals, such as in sensors, optical shutters, and smart windows. researchgate.nettandfonline.com The sensitivity of liquid crystal phases to external stimuli can be harnessed to create responsive materials, and this compound could be a valuable component in the design of such systems. tandfonline.com Furthermore, the ability of liquid crystals to act as aligning media for anisotropic nanoparticles like carbon nanotubes opens up possibilities for creating novel composite materials with enhanced properties. tandfonline.comuni.lu

The "push-pull" electronic nature of this compound also suggests potential in the field of optoelectronics. Molecules with similar electronic structures have been investigated for their nonlinear optical properties and for use in organic light-emitting diodes (OLEDs).

Integration with Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly becoming a guiding force in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The future production of this compound will undoubtedly be influenced by these principles, with a focus on developing more sustainable synthetic routes.

A major focus will be on the use of greener solvents, with water being the most desirable choice. mdpi.com The development of catalytic systems that are effective in aqueous media for the synthesis of biaryls is a key area of research. acs.org Additionally, the use of eco-compatible activation methods such as microwave and ultrasound irradiation can lead to faster reactions and reduced energy consumption. mdpi.com

The development and utilization of recyclable catalysts are central to green synthesis. mdpi.com This includes heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as homogeneous catalysts that can be recovered and recycled. mdpi.comrsc.org The use of catalysts derived from renewable resources, such as palladium nanoparticles synthesized using plant extracts, is also a promising approach. nih.govacs.org

Furthermore, the concept of atom economy will drive the exploration of synthetic pathways that maximize the incorporation of starting material atoms into the final product. One-pot and multi-component reactions are attractive strategies in this regard, as they can reduce the number of synthetic steps and minimize waste generation. ajgreenchem.comresearchgate.net

| Green Chemistry Principle | Application in Synthesis | Specific Examples/Approaches | Environmental Benefit |

| Use of Green Solvents | Replacing volatile organic solvents. | Reactions in water, ionic liquids. mdpi.com | Reduced pollution and health hazards. |

| Recyclable Catalysts | Minimizing catalyst waste. | Magnetic nanocatalysts, hydrogel-supported catalysts. mdpi.comrsc.orgnih.gov | Lower cost, reduced metal contamination of products. |

| Alternative Energy Sources | Reducing energy consumption. | Microwave-assisted synthesis, sonochemistry. mdpi.commdpi.com | Faster reactions, lower energy costs. |

| Atom Economy | Maximizing efficiency of reactions. | One-pot synthesis, multi-component reactions. ajgreenchem.comresearchgate.net | Reduced waste, more efficient use of resources. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.